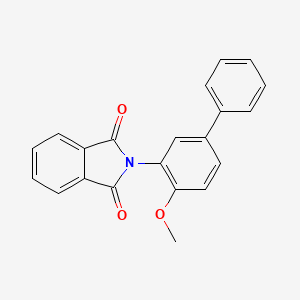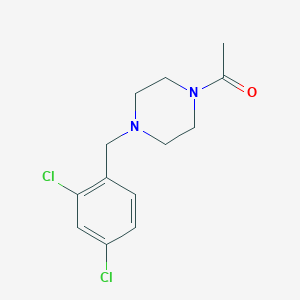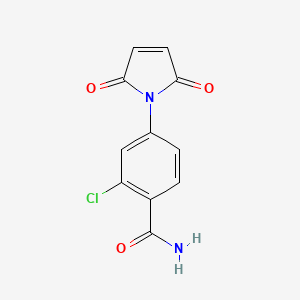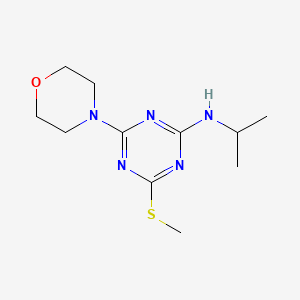
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MBID is a derivative of isoindole, which is a heterocyclic compound commonly found in natural products and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, studies have shown that 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione are varied and depend on the specific biological system being studied. In cancer cells, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA synthesis. In neurodegenerative diseases, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce the formation of amyloid plaques and improve cognitive function. In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to form stable thin films with high charge carrier mobility, making it a promising candidate for the development of electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields such as medicine and materials science. However, the limitations of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. In medicine, further research is needed to fully understand the mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its potential applications as an anti-cancer and neuroprotective agent. In materials science, further research is needed to optimize the properties of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione-based organic semiconductors for the development of high-performance electronic devices. Additionally, the development of new synthetic methods for 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its derivatives could lead to the discovery of novel compounds with even greater potential for scientific research and applications.
Méthodes De Synthèse
The synthesis of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been explored as a building block for the development of organic semiconductors, with studies demonstrating its ability to form stable thin films with high charge carrier mobility. These properties make 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of electronic devices such as organic solar cells and field-effect transistors.
Propriétés
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHXTCJSSXDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)





![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)




![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)